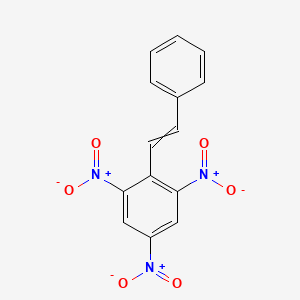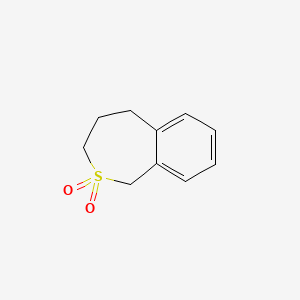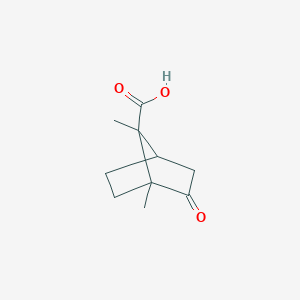
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid is a synthetic organic compound characterized by the presence of a diazirine ring and a trifluoromethyl group
準備方法
The synthesis of 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the diazirine ring: This step involves the reaction of a suitable precursor with a trifluoromethylating agent under specific conditions to form the diazirine ring.
Attachment of the prop-2-yn-1-yloxy group: This step involves the reaction of the intermediate compound with propargyl alcohol under basic conditions to introduce the prop-2-yn-1-yloxy group.
Formation of the benzoic acid moiety: This step involves the reaction of the intermediate compound with a suitable benzoic acid derivative under acidic conditions to form the final product.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment and reagents to ensure consistent quality.
化学反応の分析
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: This compound can undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions in the presence of suitable nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or acetonitrile, as well as catalysts such as palladium or platinum. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: This compound is used in biological studies to investigate the effects of diazirine-containing compounds on biological systems, as well as to study the interactions between proteins and other biomolecules.
Medicine: This compound is used in medicinal chemistry to develop new drugs and therapeutic agents, as well as to study the mechanisms of action of existing drugs.
Industry: This compound is used in the development of new materials and products, as well as in the optimization of industrial processes.
作用機序
The mechanism of action of 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid involves the interaction of the diazirine ring and the trifluoromethyl group with specific molecular targets and pathways. The diazirine ring can undergo photochemical reactions in the presence of light, leading to the formation of reactive intermediates that can interact with proteins and other biomolecules. The trifluoromethyl group can enhance the stability and reactivity of the compound, as well as modulate its interactions with molecular targets.
類似化合物との比較
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid can be compared with other similar compounds, such as:
2-(prop-2-yn-1-yloxy)-4-(trifluoromethyl)benzoic acid: This compound lacks the diazirine ring and has different chemical properties and applications.
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol: This compound has a phenol group instead of a benzoic acid moiety and has different chemical properties and applications.
2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde: This compound has an aldehyde group instead of a benzoic acid moiety and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of the diazirine ring and the trifluoromethyl group, which confer specific chemical properties and reactivity that are not found in other similar compounds.
特性
分子式 |
C12H7F3N2O3 |
|---|---|
分子量 |
284.19 g/mol |
IUPAC名 |
2-prop-2-ynoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
InChI |
InChI=1S/C12H7F3N2O3/c1-2-5-20-9-6-7(3-4-8(9)10(18)19)11(16-17-11)12(13,14)15/h1,3-4,6H,5H2,(H,18,19) |
InChIキー |
NNGSWZWUOPOVNB-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



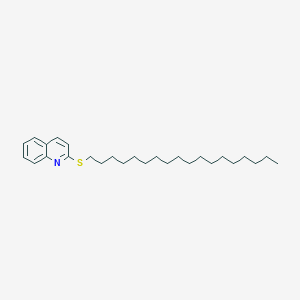

![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)

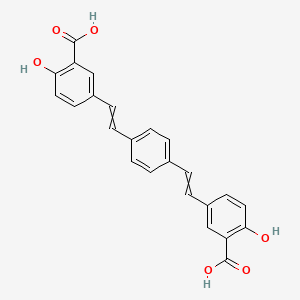
![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)

